molecular formula C25H30FN3O B12757525 (4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone CAS No. 2205044-69-3

(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone

Cat. No.: B12757525
CAS No.: 2205044-69-3
M. Wt: 407.5 g/mol
InChI Key: WHHDMGMJHFYVEK-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This particular compound has been studied for its potential effects on the central nervous system and its interactions with cannabinoid receptors.

Preparation Methods

The synthesis of (4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone involves several steps. One common method includes the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-benzylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Chemical Reactions Analysis

(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone has been studied for various scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in biological samples.

    Biology: The compound is studied for its interactions with cannabinoid receptors, which are part of the endocannabinoid system in the human body.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in modulating pain, inflammation, and other physiological processes.

    Industry: It is used in the development of new synthetic cannabinoids for potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune response. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids and modulating the release of neurotransmitters.

Comparison with Similar Compounds

(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is similar to other synthetic cannabinoids such as:

    (4-Benzylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: This compound lacks the fluorine atom in the pentyl chain, which may affect its binding affinity and potency.

    (4-Methylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone: This compound has a methyl group on the piperazine ring, which can influence its pharmacological properties.

    (4-Ethylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone: The presence of an ethyl group on the piperazine ring can alter its interaction with cannabinoid receptors.

These similar compounds highlight the structural diversity within the class of synthetic cannabinoids and their potential for varying biological activities.

Properties

CAS No.

2205044-69-3

Molecular Formula

C25H30FN3O

Molecular Weight

407.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone

InChI

InChI=1S/C25H30FN3O/c26-13-7-2-8-14-29-20-23(22-11-5-6-12-24(22)29)25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21/h1,3-6,9-12,20H,2,7-8,13-19H2

InChI Key

WHHDMGMJHFYVEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF

Origin of Product

United States

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